molecular formula C18H16O B14310371 2-Methyl-3,4-diphenylcyclopent-3-en-1-one CAS No. 113201-32-4

2-Methyl-3,4-diphenylcyclopent-3-en-1-one

Cat. No.: B14310371
CAS No.: 113201-32-4
M. Wt: 248.3 g/mol
InChI Key: HYXVCIJLKFRNQC-UHFFFAOYSA-N
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Description

2-Methyl-3,4-diphenylcyclopent-3-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by a cyclopentene ring substituted with two phenyl groups and a methyl group. It is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one can be achieved through various methods. One common method involves the Nazarov cyclization, which is a well-known reaction for the formation of cyclopentenones. In this process, a dienone precursor is subjected to acidic conditions, leading to the cyclization and formation of the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-diphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of brominated or sulfonated derivatives.

Scientific Research Applications

2-Methyl-3,4-diphenylcyclopent-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one involves its interaction with various molecular targets. The compound can undergo enolization and protonation steps, leading to the migration of double bonds and formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,4-diphenylcyclopent-3-en-1-one is unique due to the presence of both phenyl and methyl groups on the cyclopentene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

113201-32-4

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-methyl-3,4-diphenylcyclopent-3-en-1-one

InChI

InChI=1S/C18H16O/c1-13-17(19)12-16(14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3

InChI Key

HYXVCIJLKFRNQC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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